N-(4-bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(4-bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a brominated acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. Its molecular formula is C₂₂H₂₁Br₂N₃OS, with a molecular weight of 535.3 g/mol . Key structural elements include:
- A 4-bromo-3-methylphenyl group attached to the acetamide nitrogen.
- A 4-methylphenyl substituent on the diazaspiro ring.
- A sulfanyl linker connecting the acetamide to the diazaspiro system.
This compound belongs to a class of bioactive molecules where structural variations in substituents and spiro ring systems influence physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS/c1-15-5-7-17(8-6-15)21-22(27-23(26-21)11-3-4-12-23)29-14-20(28)25-18-9-10-19(24)16(2)13-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUDTJYKOBTMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN3O3 |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | BVDPOFMOFCOMNQ-UHFFFAOYSA-N |
Structural Features
The compound features a brominated phenyl group and a diazaspiro structure that may contribute to its biological activity. The presence of sulfur in the structure suggests potential interactions with various biochemical pathways.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways, similar to other compounds that target phospholipases, which are crucial in lipid metabolism and inflammatory responses .
- Receptor Interaction : Its structural components suggest possible interactions with neurotransmitter receptors or other cellular targets that could modulate physiological responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For example, certain spiro compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . While specific data on this compound is limited, its structural analogs suggest a potential for similar effects.
Cytotoxicity Studies
Preliminary cytotoxicity assays are essential to evaluate the safety profile of this compound. For instance:
- Cell Line Testing : Testing on human cancer cell lines (e.g., HeLa, MCF-7) could provide insights into its therapeutic index.
- Mechanistic Studies : Understanding how the compound affects cellular pathways can elucidate its potential as a therapeutic agent.
Case Study 1: Anticancer Potential
A study focusing on structurally related compounds demonstrated significant cytotoxic effects against breast cancer cells. These compounds were found to induce apoptosis via the mitochondrial pathway and inhibit cell cycle progression . Although direct studies on this compound are lacking, the findings suggest a promising avenue for further investigation.
Case Study 2: Enzyme Inhibition
Research has shown that similar compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis . The inhibition of this enzyme could indicate a mechanism through which this compound might exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The table below summarizes key analogs and their structural differences:
Key Observations:
Spiro Ring Size: The target compound and its closest analog () share a 1,4-diazaspiro[4.4]nona-1,3-diene core. In contrast, the compounds in and feature a larger 1,4-diazaspiro[4.5]deca or 1,4,8-triazaspiro[4.5]deca system. Larger spiro rings increase molecular weight and may alter conformational flexibility .
Substituent Effects: Replacement of the 4-methylphenyl group with a 4-bromophenyl () reduces bromine count, lowering molecular weight from 535.3 to 489.4 g/mol. The 2,4-dimethoxyphenyl group in introduces electron-donating methoxy groups, which could enhance solubility and hydrogen-bonding capacity compared to brominated analogs .
Spectroscopic and Crystallographic Comparisons
- NMR Analysis :
highlights that substituent positions (e.g., bromine vs. methyl groups) induce distinct chemical shifts in NMR spectra. For example, protons near bromine exhibit downfield shifts due to its electronegativity, aiding structural differentiation . - Crystallographic Data: While direct data for the target compound is unavailable, notes that bond lengths in bromophenyl-acetamide derivatives (e.g., C-Br: ~1.89 Å) remain consistent across analogs, but minor variations in acetamide torsional angles occur due to steric effects .
Preparation Methods
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazaspiro Formation | Pd/C, toluene, reflux | 75 |
| Sulfanyl Incorporation | K₂CO₃, DMF, 60°C | 68 |
| Acetamide Formation | TEA, DCM, 0°C | 82 |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 90°C | 73 |
Optimization of Reaction Conditions
Critical parameters include:
-
Catalyst Loading : Pd(PPh₃)₄ at 5 mol% maximizes cross-coupling efficiency without side reactions.
-
Solvent System : A 10:1 dioxane/water ratio enhances boronic acid solubility and reaction homogeneity.
-
Temperature Control : Maintaining 90°C during coupling prevents premature catalyst decomposition.
Purification and Characterization Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) isolates the target compound.
-
Spectroscopic Analysis :
Challenges and Troubleshooting
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thioether bond formation : Coupling the diazaspiro moiety with a brominated acetamide precursor under controlled temperature (e.g., 40–60°C) and inert atmosphere to prevent oxidation of the sulfanyl group .
- Spirocyclic assembly : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) to stabilize the diazaspiro[4.4] framework .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product with >95% purity . Optimization focuses on reaction time (e.g., 12–24 hours for cyclization) and solvent selection (e.g., DMF for solubility vs. THF for selectivity) .
Q. Which analytical techniques are critical for confirming structural integrity?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm) and spirocyclic geometry .
- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 456.402 g/mol; observed: 456.405 ± 0.003) .
- X-ray Crystallography : Resolve spirocyclic conformation and dihedral angles (e.g., 85–90° between aromatic planes) using SHELXL for refinement .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence conformational stability?
X-ray studies reveal:
- Hydrogen bonding : Between the acetamide carbonyl (C=O) and adjacent NH groups (distance: 2.8–3.0 Å), stabilizing the lattice .
- Van der Waals forces : Between bromine and methyl groups, contributing to packing efficiency .
- Torsional strain : Dihedral angles >80° in the spirocyclic core reduce steric clashes, enhancing thermal stability (decomposition >200°C) .
Q. What methodologies resolve discrepancies in biological activity data across assay systems?
Contradictions (e.g., IC50 variability in kinase inhibition assays) require:
- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate measurements (n ≥ 3) .
- Cellular vs. cell-free systems : Compare results from HEK293 cells (EC50: 1.2 μM) vs. purified enzyme assays (IC50: 0.8 μM) to identify off-target effects .
- Metabolic stability testing : LC-MS/MS to quantify degradation products in hepatic microsomes .
Q. How can computational modeling predict reactivity or binding modes?
Integrate:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur in the sulfanyl group) .
- Molecular docking (AutoDock Vina) : Simulate binding to targets like EGFR (PDB: 1M17), highlighting key interactions (e.g., hydrogen bonds with Lys745) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. What strategies address low yields in large-scale synthesis?
Challenges include byproduct formation (e.g., des-bromo derivatives). Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
